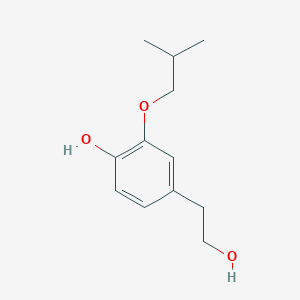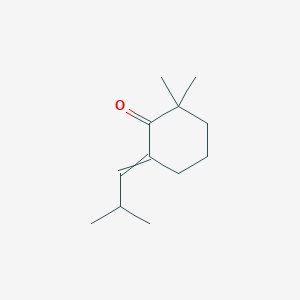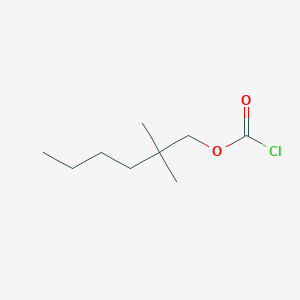
2,2-Dimethylhexyl carbonochloridate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Dimethylhexyl carbonochloridate is an organic compound with the molecular formula C9H17ClO2 It is a member of the carbonochloridate family, which are esters of chloroformic acid
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethylhexyl carbonochloridate typically involves the reaction of 2,2-dimethylhexanol with phosgene (COCl2) under controlled conditions. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
2,2-Dimethylhexanol+Phosgene→2,2-Dimethylhexyl carbonochloridate+HCl
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat management. The use of phosgene, a toxic and hazardous reagent, necessitates stringent safety measures and specialized equipment to prevent exposure and ensure safe handling.
化学反应分析
Types of Reactions
2,2-Dimethylhexyl carbonochloridate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The carbonochloridate group is highly reactive towards nucleophiles, leading to the formation of various substituted products.
Hydrolysis: In the presence of water, this compound hydrolyzes to form 2,2-dimethylhexanol and carbon dioxide.
Reduction: Reduction reactions can convert the carbonochloridate group to a hydroxyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in an inert solvent such as dichloromethane or tetrahydrofuran.
Hydrolysis: This reaction occurs readily in the presence of water or aqueous bases.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used to convert the carbonochloridate group to a hydroxyl group.
Major Products Formed
Nucleophilic Substitution: Depending on the nucleophile, products can include esters, carbamates, and thiocarbonates.
Hydrolysis: The primary products are 2,2-dimethylhexanol and carbon dioxide.
Reduction: The major product is 2,2-dimethylhexanol.
科学研究应用
2,2-Dimethylhexyl carbonochloridate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used to modify biomolecules, such as proteins and peptides, through esterification reactions.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
作用机制
The mechanism of action of 2,2-Dimethylhexyl carbonochloridate involves its reactivity as an electrophile. The carbonochloridate group is highly susceptible to nucleophilic attack, leading to the formation of various substituted products. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.
相似化合物的比较
Similar Compounds
- 2-Chloroethyl carbonochloridate
- 2,2,2-Trichloroethyl carbonochloridate
- Chloromethyl chloroformate
Comparison
Compared to similar compounds, 2,2-Dimethylhexyl carbonochloridate is unique due to its branched alkyl chain, which can influence its reactivity and physical properties. For example, the steric hindrance provided by the dimethyl groups can affect the rate of nucleophilic substitution reactions, making it less reactive than linear carbonochloridates.
属性
CAS 编号 |
88662-76-4 |
|---|---|
分子式 |
C9H17ClO2 |
分子量 |
192.68 g/mol |
IUPAC 名称 |
2,2-dimethylhexyl carbonochloridate |
InChI |
InChI=1S/C9H17ClO2/c1-4-5-6-9(2,3)7-12-8(10)11/h4-7H2,1-3H3 |
InChI 键 |
XIVOIDDMOMIFEK-UHFFFAOYSA-N |
规范 SMILES |
CCCCC(C)(C)COC(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


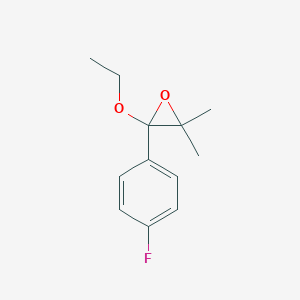
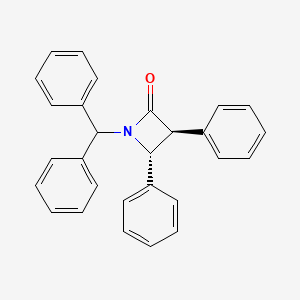



![N-(3-{[5-(1H-Imidazol-1-yl)pentyl]oxy}phenyl)methanesulfonamide](/img/structure/B14403372.png)

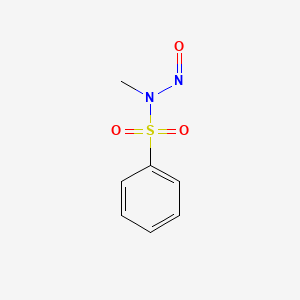
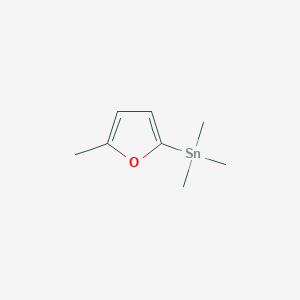
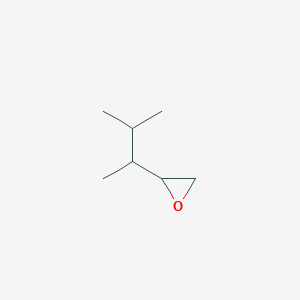
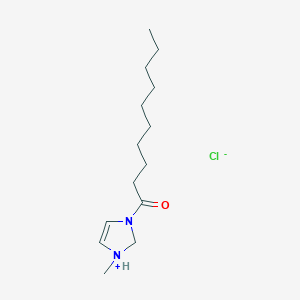
![{4-Methoxy-1-methyl-5-[4-(methylsulfanyl)benzoyl]-1H-pyrrol-2-yl}acetic acid](/img/structure/B14403406.png)
